molecular formula C6H6F3N3 B13578701 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine

Cat. No.: B13578701
M. Wt: 177.13 g/mol
InChI Key: BNPCEXZTLVFRFY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base, such as triethylamine, to introduce the trifluoromethyl group onto the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in its analogs. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability .

Biological Activity

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. Characterized by a trifluoromethyl group and a pyrimidine ring, this compound's unique structural features enhance its lipophilicity and metabolic stability, making it an intriguing candidate for pharmaceutical applications.

  • Chemical Formula : C6_6H6_6F3_3N3_3
  • Molecular Weight : 177.12 g/mol
  • Structure : The trifluoromethyl group increases the compound's affinity for hydrophobic environments, which is crucial for interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The trifluoromethyl group plays a critical role in enhancing binding affinities to hydrophobic pockets within proteins, potentially increasing therapeutic efficacy.

The compound is believed to modulate biological pathways by:

  • Binding to specific enzymes and receptors.
  • Influencing metabolic processes through its interactions with biomolecules.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It was tested against several bacterial strains, demonstrating varying degrees of efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Enterococcus faecalis1.5

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrimidine ring or the trifluoromethyl group can significantly affect biological activity. For instance, derivatives with additional functional groups demonstrated enhanced potency against certain pathogens compared to the parent compound.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Aspects
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-aminePyridine ringLacks the additional nitrogen atom in the ring compared to pyrimidine
2,2,2-Trifluoro-N-(pyridinyl)acetamideAcetamide functional groupDifferent functional group affects solubility and reactivity
4-(Trifluoromethyl)pyrimidineTrifluoromethyl group on pyrimidineSimpler structure without amine functionality

The combination of a trifluoromethyl group with a pyrimidine ring provides distinct chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrimidin-4-ylethanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-1-2-11-3-12-4/h1-3,5H,10H2

InChI Key

BNPCEXZTLVFRFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(C(F)(F)F)N

Origin of Product

United States

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